"2-Amino-2-(4-methoxyphenyl)acetic acid" physicochemical properties
"2-Amino-2-(4-methoxyphenyl)acetic acid" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core physicochemical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid, a key derivative of the amino acid glycine.[1][2] Understanding these characteristics is paramount for its application in medicinal chemistry, biochemistry, and pharmaceutical development, as they govern solubility, absorption, formulation, and interaction with biological systems.[1][3][4]
Core Molecular and Physical Properties
2-Amino-2-(4-methoxyphenyl)acetic acid is an amino acid derivative featuring a central alpha-carbon bonded to an amino group, a carboxylic acid group, and a 4-methoxyphenyl substituent.[1] This structure imparts amphoteric and partially lipophilic characteristics.[1][5] The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-2-(4-methoxyphenyl)acetic acid | PubChem |
| Molecular Formula | C₉H₁₁NO₃ | CymitQuimica, ECHEMI[1][6] |
| Molecular Weight | 181.19 g/mol | PubChem, ECHEMI[7] |
| Exact Mass | 181.07389321 Da | PubChem |
| Melting Point | 235 °C (sublimes) | ECHEMI[6] |
| Predicted Density | 1.246 g/cm³ | ECHEMI[6][8] |
| Predicted XLogP3 | -1.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
Solubility Profile: A Critical Parameter
Solubility is a foundational property that dictates a compound's utility in both biological assays and formulation development. As an amino acid derivative, the solubility of 2-Amino-2-(4-methoxyphenyl)acetic acid is highly dependent on pH.[5][9]
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Aqueous Solubility : The compound is expected to have limited to moderate solubility in neutral water.[5] Its amphoteric nature, stemming from the carboxylic acid and amino groups, allows for significantly increased solubility in acidic or basic aqueous solutions.[5][10] In acidic conditions (low pH), the amino group is protonated to form a soluble ammonium salt. In basic conditions (high pH), the carboxylic acid group is deprotonated to form a soluble carboxylate salt.[5]
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Organic Solvent Solubility : The presence of the methoxyphenyl group adds a degree of lipophilicity.[1] Good solubility is anticipated in polar organic solvents like methanol and ethanol.[5] Conversely, it is likely to have poor solubility in non-polar solvents such as hydrocarbons.[5] Highly hydrophobic peptides or amino acid derivatives often require initial dissolution in an organic solvent like DMSO, which can then be diluted with aqueous buffers.[11][12]
This protocol outlines a standardized and reliable method for quantifying the solubility of the target compound. The core principle is to create a saturated solution and then measure the concentration of the dissolved solute.
Causality and Rationale : The shake-flask method is considered a gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. Using an excess of the solid compound ensures that the solvent becomes fully saturated.[5] Centrifugation is a critical step to separate the undissolved solid from the supernatant, preventing particulate matter from artificially inflating the measured concentration.
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid 2-Amino-2-(4-methoxyphenyl)acetic acid to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, DMSO).[5]
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. For a more complete separation, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[5][11]
-
Sample Collection : Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.[5]
-
Quantification : Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13] Calculate the solubility from the measured concentration and the dilution factor.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability and Reactivity
The stability of 2-Amino-2-(4-methoxyphenyl)acetic acid is influenced by environmental factors such as pH and temperature. [1]While specific degradation pathways are not extensively documented in the provided search results, general knowledge of amino acids suggests that lyophilized (freeze-dried) forms are stable for extended periods when stored desiccated at low temperatures (e.g., -20°C). [2]In solution, storage at -20°C is recommended, and aliquoting is advised to prevent degradation from repeated freeze-thaw cycles. [2][17]Peptides with free cysteine residues are particularly susceptible to oxidation at pH > 7, a consideration that may be relevant for derivatives or reaction products of the title compound. [13]
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Babic, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]
-
Sirius Analytical. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
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NIH PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
-
Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Link]
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Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
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PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]
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ChemSynthesis. (2-methoxyphenyl)acetic acid. [Link]
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The Good Scents Company. 2-methoxyphenyl acetic acid. [Link]
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Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. [Link]
Sources
- 1. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID [cymitquimica.com]
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